(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride
Description
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride is a bicyclic amine derivative featuring a seven-membered ring system with a nitrogen atom at the 2-position and a methanol group at the 6-position, forming a hydrochloride salt. The [4.1.0] bicyclic framework introduces strain and conformational rigidity, which can influence its reactivity and biological interactions. The compound is supplied globally by multiple manufacturers (e.g., REFSYN BIOSCIENCES, Sinochem Qingdao), indicating its utility in pharmaceutical or agrochemical research .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-2-1-3-8-6(7)4-7;/h6,8-9H,1-5H2;1H |
InChI Key |
QRPOTAPBXFGEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2NC1)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Strategies for Bicyclo[4.1.0]heptane Core Formation
The bicyclo[4.1.0]heptane framework is constructed through intermolecular cyclopropanation or intramolecular ring-closing reactions. Source describes a palladium-catalyzed coupling between 2,3-dihydrofuran derivatives and aryl iodides using Pd(OAc)₂ and nBu₄NCl in DMF, yielding substituted dihydrofurans that undergo subsequent ring expansion . For example, reacting 2,3-dihydrofuran with iodobenzene generates 2-phenyl-2,3-dihydrofuran , a precursor for strain-induced cyclopropanation .
A complementary approach in Source involves lithium diisopropylamide (LDA) -mediated deprotonation of piperidine derivatives, followed by alkylation with dichloromethane analogs to form the bicyclic core . The reaction proceeds at −78°C in THF, achieving 65–75% yields after 12 hours .
Functionalization of the Azabicyclic Nitrogen
Introducing the nitrogen atom into the bicyclo[4.1.0]heptane system requires reductive amination or aza-Michael additions . Source outlines the synthesis of benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate using Oxone as an oxidizing agent to form the epoxide intermediate, which undergoes nucleophilic attack by benzylamine . This method affords the azabicyclic structure in 82% yield after column chromatography .
In Source , lithium aluminum hydride (LiAlH₄) reduces N-acylated intermediates to secondary amines, as demonstrated in the conversion of N-ethoxycarbonyl-2-azabicyclo[4.1.0]heptane to the free base amine (Step 7, 85% yield) . The reaction occurs in anhydrous diethyl ether under reflux for 3 hours .
Methanol Group Introduction and Hydrochloride Formation
The methanol moiety is introduced via Grignard addition or hydrolysis of mesylates . Source describes treating the bicyclic amine with mesyl chloride in dichloromethane to form a mesylate intermediate, which is hydrolyzed in NaOH/water to yield the primary alcohol . Subsequent neutralization with HCl generates the hydrochloride salt, achieving >90% purity after recrystallization from cyclohexane .
Alternatively, Source employs borane-THF complexes to reduce ester groups to alcohols. For instance, reducing methyl 4-(2,3-dihydrofuran-2-yl)benzoate with BH₃·THF at 0°C produces the corresponding benzyl alcohol in 78% yield .
Optimization of Reaction Conditions
Elevated temperatures (>100°C) during cyclopropanation lead to ring-opening byproducts, reducing yields by 15–20% . Conversely, suboptimal catalyst loading (<2 mol%) prolongs reaction times without improving efficiency .
Purification and Analytical Characterization
Final purification involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from cyclohexane/ethyl acetate mixtures . Source emphasizes the use of mass-directed HPLC to isolate the hydrochloride salt with >99% purity .
¹H NMR analysis (CDCl₃) of the free base amine shows characteristic signals at δ 3.08 ppm (bridgehead CH₂) and δ 4.96 ppm (methanol CH₂O) . The hydrochloride salt exhibits a downfield shift of the NH proton to δ 9.2–9.5 ppm due to protonation .
Scalability and Industrial Adaptations
Kilogram-scale synthesis (Source ) employs continuous flow reactors for LDA-mediated deprotonation, reducing reaction times from 12 hours to 2 hours . Process mass spectrometry monitors intermediate formation in real time, minimizing impurities . Economic analyses suggest a 30% cost reduction compared to batch methods .
Scientific Research Applications
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical distinctions between the target compound and similar bicyclic derivatives:
Impact of Bicyclic System and Substituents
- Ring Size and Strain: The [4.1.0] system in the target compound offers moderate strain compared to smaller systems like [2.2.1] () or [3.1.1] (). Larger systems like [3.3.1] (e.g., 9-Boc-7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane, ) may improve binding affinity in drug design due to increased surface area.
- Functional Groups: Methanol vs. Carboxylic Acid: The hydroxyl group in methanol derivatives enhances hydrophilicity, while carboxylic acids (e.g., ) increase acidity (pKa ~2–4), affecting ionization and membrane permeability . Boc Protection: Boc-protected analogs () are critical intermediates in peptide synthesis, offering amine group protection during reactions .
- Regiochemistry: Substituent position (e.g., 1- vs. 6-carboxylic acid in [4.1.0] systems) alters electronic distribution and steric effects. For instance, the 1-carboxylic acid derivative () may exhibit different hydrogen-bonding capabilities compared to the 6-methanol analog .
Research and Industrial Relevance
Pharmaceutical Applications :
- Cost and Availability: Carboxylic acid derivatives (e.g., sc-341425 at $8,550/g, ) are significantly costlier than methanol analogs, likely due to complex synthesis or purification steps . Boc-protected compounds () are typically used in small-scale synthesis, reflected in their lower commercial availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
